molecular formula C28H12N6 B13728178 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbonitrile

Katalognummer: B13728178
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: RJCJDTBBCLXBEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is part of the bicarbazole family, which is characterized by the presence of two carbazole units connected at the 9-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile typically involves the dimerization of carbazole derivatives followed by the introduction of nitrile groups. One common method includes the oxidative N–N bond formation reaction, where carbazole derivatives are dimerized to form the bicarbazole core. Subsequent reactions introduce the nitrile groups at the desired positions .

Industrial Production Methods

Industrial production methods for [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized bicarbazole derivatives, while reduction can produce amine-functionalized bicarbazoles.

Wissenschaftliche Forschungsanwendungen

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it useful in optoelectronic applications. Its interactions with biological molecules can also be studied to understand its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [9,9’-Bicarbazole]-3,3’,6,6’-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.

    3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of nitrile groups.

Uniqueness

The nitrile groups provide additional sites for chemical modification, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C28H12N6

Molekulargewicht

432.4 g/mol

IUPAC-Name

9-(3,6-dicyanocarbazol-9-yl)carbazole-3,6-dicarbonitrile

InChI

InChI=1S/C28H12N6/c29-13-17-1-5-25-21(9-17)22-10-18(14-30)2-6-26(22)33(25)34-27-7-3-19(15-31)11-23(27)24-12-20(16-32)4-8-28(24)34/h1-12H

InChI-Schlüssel

RJCJDTBBCLXBEX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C#N)C3=C(N2N4C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.